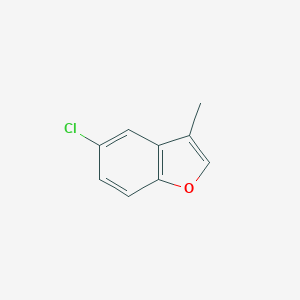

5-Chloro-3-methylbenzofuran

Overview

Description

5-Chloro-3-methylbenzofuran (C$9$H$7$ClO) is a halogenated benzofuran derivative characterized by a chloro substituent at the 5-position and a methyl group at the 3-position of the benzofuran core. This compound serves as a critical intermediate in medicinal chemistry due to its structural versatility, enabling modifications for diverse pharmacological applications. Studies highlight its role in synthesizing azetidinones and thiazolidinones with antitubercular and anti-HIV activities . Its crystal structure reveals planar benzofuran systems stabilized by π–π stacking and C–H⋯O interactions, which influence its reactivity and stability in solid-state forms .

Scientific Research Applications

Antimicrobial Activity

1. Antimycobacterial Activity

Research indicates that benzofuran derivatives, including 5-chloro-3-methylbenzofuran, exhibit significant activity against Mycobacterium tuberculosis (M. tuberculosis). For instance, a series of benzofuran derivatives were synthesized and tested for their antimycobacterial properties, revealing compounds with minimum inhibitory concentrations (MIC) as low as 0.60 μM, highlighting the potential of this scaffold in developing new antitubercular agents .

2. Antifungal Properties

The compound also shows promising antifungal activity. Studies have demonstrated that certain benzofuran derivatives can inhibit the growth of various fungal strains, including Candida albicans. For example, modifications on the benzofuran ring have led to enhanced antifungal potency, making them viable candidates for antifungal drug development .

Other Pharmacological Activities

1. Anticancer Potential

Benzofuran derivatives have been explored for their anticancer properties. The structural features of this compound allow it to interact with biological targets involved in cancer progression. Some derivatives have shown efficacy against breast cancer cell lines, suggesting a broader application in oncology .

2. Mechanisms of Action

The mechanisms through which these compounds exert their effects include inhibition of topoisomerases and interaction with sigma receptors, which are crucial in cellular processes such as DNA replication and repair. These interactions can lead to apoptosis in cancer cells or disruption of microbial cell function .

Data Table: Biological Activities of this compound Derivatives

| Activity Type | Target Organism/Cell Line | MIC (μg/mL) | Reference |

|---|---|---|---|

| Antimycobacterial | M. tuberculosis | <0.60 | |

| Antifungal | C. albicans | 1.6 - 12.5 | |

| Anticancer | Breast cancer cell lines | Varies |

Case Studies

Case Study 1: Synthesis and Evaluation of Benzofuran Derivatives

In a study by Telvekar et al., several benzofuran derivatives were synthesized and evaluated for their antimicrobial activity against M. tuberculosis and C. albicans. The study highlighted that specific substitutions on the benzofuran ring significantly enhanced biological activity, demonstrating the importance of structural modifications in drug design .

Case Study 2: Pharmacological Profiling

Another investigation focused on the pharmacological profiling of benzofuran derivatives revealed their potential as dual-action agents targeting both bacterial infections and cancer cells. The study provided insights into the structure-activity relationship (SAR), emphasizing how different substituents could modulate activity against various pathogens .

Mechanism of Action

The mechanism of action of 5-chloro-3-methylbenzofuran involves its interaction with specific molecular targets. For instance, as an aldose reductase inhibitor, it binds to the active site of the enzyme, preventing the reduction of glucose to sorbitol. This inhibition is crucial in managing diabetic complications by reducing the accumulation of sorbitol in tissues. The compound’s interactions with other biological targets, such as receptors and enzymes, are also being explored in ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of benzofuran derivatives are highly dependent on substituent type and position. Below is a comparative analysis of key analogues:

Key Observations :

- Halogen Effects : Replacement of Cl with F (e.g., 5-fluoro analogues) reduces electronegativity but enhances metabolic stability, favoring antiviral activity .

- Sulfonyl Groups : Sulfonyl substituents at the 3-position (e.g., phenylsulfonyl or cyclohexylsulfonyl) improve antimicrobial potency due to enhanced hydrogen bonding and steric effects .

- Methyl Positioning : Additional methyl groups at the 2- and 7-positions (e.g., 5-chloro-2,7-dimethyl derivatives) increase steric hindrance, altering crystal packing and bioavailability .

Pharmacological Activity Comparison

- Antitubercular Activity: this compound-derived azetidinones exhibit MIC values of 1.56–6.25 µg/mL against Mycobacterium tuberculosis, outperforming non-halogenated benzofurans .

- Anti-HIV Potential: Thiazolidinone derivatives of this compound show EC$_{50}$ values of 0.8–2.5 µM, comparable to 5-bromo analogues but with lower cytotoxicity .

- Antimicrobial Spectrum : Sulfonyl-containing derivatives (e.g., 3-phenylsulfonyl variants) demonstrate broad-spectrum activity against Gram-positive bacteria (MIC 4–8 µg/mL) and fungi (Candida albicans, MIC 16 µg/mL) .

Biological Activity

5-Chloro-3-methylbenzofuran is a compound that has garnered attention in recent years due to its diverse biological activities. This article delves into the various pharmacological effects associated with this compound, including its synthesis, biological activity, and potential therapeutic applications.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves several methodologies, including the condensation of benzofuran analogues with various reagents. For instance, derivatives have been synthesized through the reaction of 5-chloro-3-methyl-2-acetylbenzofuran with aromatic aldehydes under basic conditions, leading to a variety of biologically active compounds .

Biological Activities

This compound exhibits a range of biological activities, which can be categorized as follows:

1. Antitumor and Cytotoxic Activity

Research indicates that derivatives of this compound possess significant cytotoxic effects against various cancer cell lines. For example, studies have shown that these compounds can inhibit cell proliferation in HepG2 (liver cancer) and F2408 (breast cancer) cell lines, demonstrating their potential as anticancer agents . The mechanism behind this activity often involves the disruption of microtubule formation, which is critical for cell division.

2. Antimicrobial Activity

The antimicrobial properties of this compound derivatives have been extensively studied. In vitro assays revealed that certain derivatives exhibit potent antibacterial and antifungal activities against pathogens such as Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. The compounds were tested using diffusion methods, and some demonstrated effectiveness comparable to standard antibiotics .

3. Anti-inflammatory and Antitubercular Activity

Further investigations into the pharmacological profile of this compound have indicated anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Additionally, it has shown promising results against Mycobacterium tuberculosis, suggesting potential use in tuberculosis treatment .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Studies : One study synthesized a series of benzofuran ketoxime derivatives, demonstrating that certain modifications significantly enhance cytotoxicity against cancer cell lines. The most effective compounds were identified through structure-activity relationship (SAR) studies .

- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of synthesized benzofuran quinoxaline derivatives derived from this compound. The results indicated that specific derivatives exhibited substantial antibacterial and antifungal activities, outperforming conventional treatments in some cases .

- Inhibition Studies : Research on aldose reductase inhibitors highlighted the potential of this compound as a non-carboxylic acid inhibitor with high oral bioavailability in diabetic models. This suggests its utility in managing diabetic complications .

Summary Table of Biological Activities

| Biological Activity | Effectiveness | Tested Pathogens/Cell Lines |

|---|---|---|

| Antitumor | High | HepG2, F2408 |

| Antibacterial | Moderate to High | S. aureus, E. coli |

| Antifungal | Moderate | C. albicans, A. niger |

| Anti-inflammatory | Promising | In vitro models |

| Antitubercular | Effective | Mycobacterium tuberculosis |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Chloro-3-methylbenzofuran derivatives, and how can reaction conditions be optimized for higher yields?

- Methodological Answer: A common approach involves sulfonation or oxidation of precursor sulfanyl-benzofuran derivatives. For example, 5-fluoro-2-methyl-3-(3-methylphenylsulfanyl)-1-benzofuran was oxidized using 3-chloroperoxybenzoic acid in dichloromethane at 273 K, followed by purification via column chromatography (hexane–ethyl acetate, 4:1 v/v), yielding 71% . Optimization involves controlling stoichiometry (e.g., 2.0 mmol oxidizing agent per 0.9 mmol substrate) and solvent selection (e.g., diisopropyl ether for slow crystallization).

Q. How can crystallographic data resolve ambiguities in molecular conformation for this compound derivatives?

- Methodological Answer: X-ray diffraction (XRD) analysis provides precise bond angles and dihedral angles. For instance, in 5-chloro-2,7-dimethyl-3-(3-methylphenylsulfonyl)-1-benzofuran, the benzofuran ring system showed a planar conformation (mean deviation: 0.006 Å), while the sulfonyl-substituted phenyl ring formed an 80.96° dihedral angle with the benzofuran core . Refinement using SHELXL-97 with riding H-atom models (C–H = 0.95–0.98 Å) ensures accuracy .

Advanced Research Questions

Q. How do π–π and C–H···O interactions influence the solid-state packing of this compound derivatives?

- Methodological Answer: Crystal packing is driven by non-covalent interactions. In 5-chloro-7-methyl-2-phenyl-3-phenylsulfinyl-1-benzofuran, π–π stacking between furan and benzene rings (centroid separations: 3.661–3.771 Å) and C–H···O hydrogen bonds stabilize the lattice . Computational tools like Mercury (CCDC) can visualize these interactions, while Hirshfeld surface analysis quantifies contact contributions (e.g., H···H, O···H contacts) .

Q. What strategies address contradictions in pharmacological activity data for benzofuran derivatives?

- Methodological Answer: Discrepancies in antifungal or antitumor activity often arise from substituent effects. For example, 5-chloro-2,7-dimethyl derivatives with sulfonyl groups show enhanced antimicrobial activity compared to sulfinyl analogs . Systematic SAR studies using in vitro assays (e.g., MIC testing against Candida albicans) and computational docking (e.g., AutoDock Vina) can reconcile conflicting data by linking substituent polarity to target binding .

Q. How can regioselectivity challenges in electrophilic substitution reactions of this compound be mitigated?

- Methodological Answer: Directed ortho-metalation (DoM) using lithium bases (e.g., LDA) at low temperatures (−78°C) enables selective functionalization. For example, introducing sulfonyl groups at the 3-position requires protecting the 5-chloro and 2-methyl groups with trimethylsilyl chloride prior to sulfonation . Solvent polarity (e.g., THF vs. DMF) and temperature gradients (−20°C to RT) further refine selectivity .

Preparation Methods

Claisen-Schmidt Condensation for Core Benzofuran Synthesis

The foundational approach to synthesizing 5-chloro-3-methylbenzofuran derivatives involves the Claisen-Schmidt condensation reaction. This method facilitates the formation of the benzofuran ring system through the cyclization of 5-chloro-2-hydroxyacetophenone with chloroacetone.

Reaction Mechanism and Conditions

In a representative procedure, 5-chloro-2-hydroxyacetophenone (4.26 g, 0.025 mol) is condensed with chloroacetone (2.31 g, 0.025 mol) in anhydrous acetone (35 mol) using anhydrous potassium carbonate (7.5 g) as a base . The mixture is refluxed for 12 hours, after which potassium salts are filtered off, and the product is crystallized from benzene. This yields 5-chloro-3-methyl-2-acetylbenzofuran (compound 1 ) with a 74% yield and a melting point of 104°C .

Key Spectroscopic Data:

-

IR (KBr): 3050 cm⁻¹ (aromatic C–H), 2900 cm⁻¹ (methyl C–H), 1674 cm⁻¹ (C=O), 1573 cm⁻¹ (C=C) .

-

¹H NMR (CDCl₃): δ 2.5 (s, 3H, CH₃), 2.6 (s, 3H, COCH₃), 7.4–7.6 (m, 3H, aromatic H) .

This method is favored for its scalability and reproducibility, though the presence of the acetyl group at position 2 necessitates additional steps for further functionalization.

Bromination and Functionalization Strategies

While the primary synthesis focuses on the benzofuran core, bromination steps are critical for diversifying the scaffold. For instance, α,β-dibromo derivatives of chalcones are synthesized by treating benzofuran analogues with bromine in acetic acid . Although this process primarily targets chalcone intermediates, it highlights the reactivity of the benzofuran ring toward electrophilic substitution, which can be adapted for introducing chloro and methyl groups.

Bromination of Chalcone Analogues

A solution of benzofuran chalcone (0.01 mol) in acetic acid (30 mL) is treated with bromine (2 mL, 10% in acetic acid) at room temperature for 4 hours . The resulting α,β-dibromo compound is isolated by ice-water decomposition and purified via crystallization. This intermediate is pivotal for subsequent cyclization with ortho-phenylenediamine to form quinoxaline derivatives .

Structural Modifications and Derivative Synthesis

The this compound scaffold serves as a precursor for biologically active quinoxalines. Reaction with ortho-phenylenediamine in methanol under acidic conditions yields 3-aryl-2-(5'-chloro-3'-methylbenzofuran-2'-yl)-1,4-quinoxalyl methanes .

Quinoxaline Formation

A mixture of α,β-dibromochalcone (0.001 mol) and ortho-phenylenediamine (0.001 mol) in methanol (10 mL) with concentrated sulfuric acid is heated at 60–70°C for 30 minutes . The product is extracted with ether and crystallized from ethanol, achieving an 80% yield and a melting point of 200°C .

Characterization of Quinoxaline Derivatives:

-

IR (KBr): 3074 cm⁻¹ (aromatic C–H), 1600 cm⁻¹ (C=N), 1439–1369 cm⁻¹ (C=C) .

-

¹H NMR (CDCl₃): δ 2.5 (s, 3H, CH₃), 3.5 (s, 2H, CH₂), 7.2–7.6 (m, aromatic H) .

Comparative Analysis of Synthetic Routes

The Claisen-Schmidt condensation remains the most efficient method for constructing the this compound core, offering a balance between yield (74%) and purity. Subsequent bromination and cyclization steps enable diversification but introduce complexity in purification. Alternative pathways, such as Suzuki couplings or fluorination , have been explored for related benzofuran systems but are less directly applicable to this specific scaffold.

Challenges and Optimization Opportunities

-

Acetyl Group Management: The acetyl group at position 2 in the initial product limits direct applicability. Reduction or substitution strategies could enhance utility.

-

Solvent Selection: Benzene, used for crystallization, poses toxicity concerns. Substitutes like toluene or ethyl acetate warrant investigation.

-

Catalyst Efficiency: The use of potassium carbonate as a base is effective, but greener alternatives (e.g., Cs₂CO₃) could improve sustainability.

Properties

IUPAC Name |

5-chloro-3-methyl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBSSYXMLLXIOCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30465365 | |

| Record name | 5-CHLORO-3-METHYLBENZOFURAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1125-41-3 | |

| Record name | 5-CHLORO-3-METHYLBENZOFURAN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.